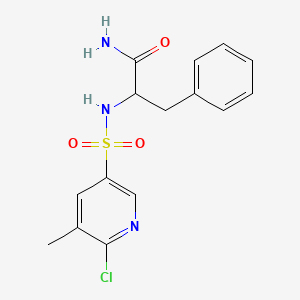

2-(6-Chloro-5-methylpyridine-3-sulfonamido)-3-phenylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-Chloro-5-methylpyridine-3-sulfonamido” is a chemical compound with the molecular formula C6H7ClN2O2S . It seems to be used in the synthesis of other compounds .

Synthesis Analysis

The synthesis of “6-Chloro-5-methylpyridine-3-sulfonamido” involves two stages . In the first stage, “6-chloro-5-methyl-pyridine-3-sulfonic acid amide” is reacted with sodium hydride in tetrahydrofuran at 0 - 20℃ for 0.5 hours. In the second stage, “2,4-dichlorobenzoyl chloride” is added to the reaction mixture and the reaction is carried out at 0 - 20℃ for 0.25 hours .Aplicaciones Científicas De Investigación

Synthesis and Anticancer Assessment of Pyridine Derivatives

A study explored the synthesis of various pyridine derivatives, including sulfonamide derivatives, and assessed their potential anticancer activities. The compounds were created through reactions with different bi-functional reagents and active methylene reagents, resulting in a range of derivatives including sulfonamide, acetamide, and benzamide derivatives. These compounds were structurally confirmed through various spectroscopic analyses, indicating their potential for further biological evaluation (Mansour et al., 2021).

Insights into Pb(II) Coordination and Extraction

Research focused on the extraction of Pb(II) from water using disulfonamide ligands derived from o-phenylenediamine, in combination with 2,2'-bipyridine. The study provided structural insights into the coordination behavior of these compounds, showing effective extraction and complex formation capabilities. This showcases the potential of sulfonamide derivatives in environmental applications (Alvarado et al., 2005).

Antimicrobial Activity of Bisimidyl Sulfonamido Ketones

A study highlighted the design, synthesis, and evaluation of new compounds containing sulfonamido groups for antimicrobial activity. These compounds contained biologically active segments and demonstrated high biological activity against bacterial and fungal strains, emphasizing the medicinal potential of sulfonamide derivatives (Fadel & Al-Azzawi, 2021).

Analytical and Chemical Studies

Study on Non-enzymatic Glutathione Conjugation

Research was conducted on the non-enzymatic reaction of nitroso compounds with glutathione, revealing the formation of new binding forms like N-hydroxy-sulfonamide. This study suggests a potential detoxification pathway for toxic compounds, highlighting the role of sulfonamide derivatives in biological detoxification processes (Umemoto et al., 1988).

Chlorination and Oxidation of Sulfonamides by Free Chlorine

This study examined the reaction of sulfonamides with free chlorine, aiming to understand the transformation of these compounds in wastewater and surface water. The research is significant for environmental management, indicating the reactivity and behavior of sulfonamide derivatives in water treatment scenarios (Gaffney et al., 2016).

Safety and Hazards

The safety information for “6-Chloro-5-methylpyridine-3-sulfonamido” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Propiedades

IUPAC Name |

2-[(6-chloro-5-methylpyridin-3-yl)sulfonylamino]-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN3O3S/c1-10-7-12(9-18-14(10)16)23(21,22)19-13(15(17)20)8-11-5-3-2-4-6-11/h2-7,9,13,19H,8H2,1H3,(H2,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWIXMTVOKXACSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1Cl)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Chloro-5-methylpyridine-3-sulfonamido)-3-phenylpropanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[(Z)-3-(4-butylanilino)-2-cyano-3-oxoprop-1-enyl]benzoate](/img/structure/B2982448.png)

![[Dimethyl(oxo)-lambda6-sulfanylidene]thiourea](/img/structure/B2982452.png)

![8-[(2-Chloroacetyl)amino]quinoline-6-carboxamide;hydrochloride](/img/structure/B2982456.png)

![8-(2-Butoxyethoxy)-1,4-dioxaspiro[4.5]decane](/img/structure/B2982459.png)

![Benzo[d]thiazol-2-yl(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2982461.png)

![ethyl {[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/no-structure.png)

![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-(4-propoxyphenyl)propan-1-one](/img/structure/B2982470.png)